1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with an allyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 4-tert-butylcyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced separation techniques are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The allyl group can undergo electrophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-tert-Butylcyclohexanecarboxylic acid: Lacks the allyl group but shares the tert-butyl and carboxylic acid functionalities.
1-tert-Butyl-1-cyclohexene: Contains a similar cyclohexane ring with a tert-butyl group but differs in the presence of a double bond instead of an allyl group
Uniqueness: 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid is unique due to the presence of both an allyl group and a tert-butyl group on the cyclohexane ring
Properties
Molecular Formula |
C14H24O2 |
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Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-tert-butyl-1-prop-2-enylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-5-8-14(12(15)16)9-6-11(7-10-14)13(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,16) |
InChI Key |
KGWWEOKNBFLZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC=C)C(=O)O |
Origin of Product |
United States |
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